molecular formula C18H11ClN6O3 B2636848 2-chloro-5-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide CAS No. 894063-15-1

2-chloro-5-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide

Cat. No.: B2636848
CAS No.: 894063-15-1
M. Wt: 394.78
InChI Key: YJUSIMHZNHLSKZ-UHFFFAOYSA-N
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Description

The compound “2-chloro-5-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide” is a unique heterocyclic compound . It contains a 1,2,4-triazole scaffold, which is present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds like the one in the compound of interest can be achieved using 3-amino-1,2,4-triazole . This compound acts as an effective mono- or bi-nucleophile in controlled multidirectional reactions, leading to the synthesis of a variety of heterocycles .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole scaffold. This scaffold is a unique heterocyclic compound that is present in an array of pharmaceuticals and biologically important compounds . The 1,2,4-triazole operates as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .


Chemical Reactions Analysis

The 1,2,4-triazole-containing scaffolds are unique heterocyclic compounds that have been introduced as an antimicrobial agent and various medicines . They have been used in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .

Scientific Research Applications

Antiproliferative Activity

A derivative of [1,2,4]triazolo[4,3-b]pyridazine has been synthesized and shown to inhibit the proliferation of endothelial and tumor cells. This suggests potential applications in cancer research, specifically targeting cell growth and tumor progression (Ilić et al., 2011) Ilić et al., 2011.

Biological Activity

Compounds featuring [1,2,4]triazolo[4,3-b]pyridazine structure have been linked to various biological activities, including antibacterial and antifungal properties. This indicates potential for developing new treatments targeting a range of bacterial and fungal infections (Patel & Patel, 2015) Patel & Patel, 2015.

Anti-Diabetic Potential

Derivatives of triazolo-pyridazine-6-yl-substituted piperazines have demonstrated significant potential as anti-diabetic drugs through their Dipeptidyl peptidase-4 (DPP-4) inhibition activity. This suggests a promising avenue for developing new treatments for diabetes (Bindu et al., 2019) Bindu et al., 2019.

Structural and Computational Analysis

Studies on compounds containing [1,2,4]triazolo[4,3-b]pyridazine have provided insights into their molecular structure and interactions. This knowledge is fundamental for the design and development of drugs, offering a deeper understanding of how these compounds can be used in medicinal chemistry (Sallam et al., 2021) Sallam et al., 2021.

Properties

IUPAC Name

2-chloro-5-nitro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN6O3/c19-15-5-4-13(25(27)28)9-14(15)18(26)21-12-3-1-2-11(8-12)16-6-7-17-22-20-10-24(17)23-16/h1-10H,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUSIMHZNHLSKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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